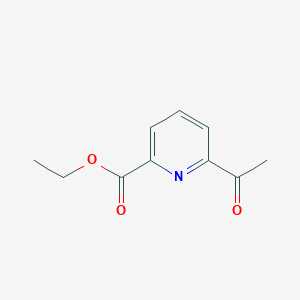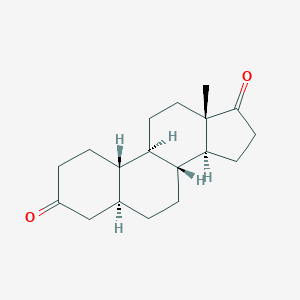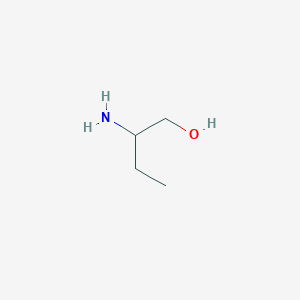
(R)-环氧丙醇
概述
描述
®-Glycidol: is a chiral epoxide with the chemical formula C3H6O2. It is an important intermediate in organic synthesis and is used in the production of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is characterized by its three-membered epoxide ring, which makes it highly reactive and versatile in chemical reactions.
科学研究应用
Chemistry:
Synthesis of Pharmaceuticals: ®-Glycidol is used as a building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Polymer Chemistry: It is used in the production of epoxy resins and other polymers with specific properties.
Biology:
Enzyme Studies: ®-Glycidol is used as a substrate in enzyme studies to investigate the activity of epoxide hydrolases and other enzymes involved in epoxide metabolism.
Medicine:
Drug Development: The compound is used in the development of chiral drugs due to its enantioselectivity and reactivity.
Industry:
Agrochemicals: ®-Glycidol is used in the synthesis of agrochemicals, including pesticides and herbicides.
Fine Chemicals: It is used in the production of various fine chemicals and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions:
Epoxidation of Allyl Alcohol: One common method for preparing ®-Glycidol involves the epoxidation of allyl alcohol using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically requires a catalyst, such as titanium silicalite, to achieve high enantioselectivity.
Asymmetric Epoxidation: Another method involves the asymmetric epoxidation of prochiral allylic alcohols using chiral catalysts. This method is advantageous for producing enantiomerically pure ®-Glycidol.
Industrial Production Methods:
Hydrolysis of Epichlorohydrin: Industrially, ®-Glycidol can be produced by the hydrolysis of epichlorohydrin in the presence of a base. This method is widely used due to its cost-effectiveness and scalability.
Biocatalytic Methods: Enzymatic methods using epoxide hydrolases have also been developed for the production of ®-Glycidol. These methods offer high enantioselectivity and are environmentally friendly.
化学反应分析
Types of Reactions:
Oxidation: ®-Glycidol can undergo oxidation reactions to form glycidic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of ®-Glycidol can yield glycerol or other reduced products. Catalytic hydrogenation is a typical method used for this purpose.
Substitution: The epoxide ring of ®-Glycidol is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Amines, thiols, halides, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Glycidic acid, dihydroxyacetone.
Reduction: Glycerol, propylene glycol.
Substitution: Various substituted glycidol derivatives depending on the nucleophile used.
作用机制
Molecular Targets and Pathways: ®-Glycidol exerts its effects primarily through its highly reactive epoxide ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This reactivity is exploited in the synthesis of pharmaceuticals and other bioactive compounds. The compound can also interact with enzymes, such as epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring to form diols.
相似化合物的比较
(S)-Glycidol: The enantiomer of ®-Glycidol, which has similar chemical properties but different biological activities due to its opposite chirality.
Epichlorohydrin: A related epoxide used in the production of ®-Glycidol and other chemicals.
Glycidyl Ethers: Compounds with similar epoxide functionality but different substituents on the epoxide ring.
Uniqueness: ®-Glycidol is unique due to its chiral nature and high reactivity. Its enantioselectivity makes it valuable in the synthesis of chiral pharmaceuticals and other bioactive compounds. The compound’s versatility in undergoing various chemical reactions also sets it apart from other similar compounds.
属性
IUPAC Name |
[(2R)-oxiran-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKINSOISVBQLD-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904710 | |
| Record name | (R)-Glycidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57044-25-4 | |
| Record name | (+)-Glycidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57044-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Glycidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-2,3-epoxy-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 57044-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (R)-Glycidol?
A1: (R)-Glycidol has the molecular formula C3H6O2 and a molecular weight of 74.08 g/mol.
Q2: Is there any spectroscopic data available to characterize (R)-Glycidol?
A2: Yes, researchers commonly utilize techniques like 1H NMR, 13C NMR, and IR spectroscopy for the structural characterization of (R)-Glycidol and its derivatives. [, , , , , , , , ]
Q3: What is known about the stability of (R)-Glycidol under different conditions?
A3: (R)-Glycidol can undergo ring-opening reactions under acidic or basic conditions. Careful consideration should be given to reaction conditions and protecting groups when utilizing (R)-Glycidol in multi-step syntheses. [, , , , , , ]
Q4: Has (R)-Glycidol been utilized in enantioselective catalysis?
A4: Yes, research demonstrates the enantioselective chemisorption of (R)-Glycidol on tartaric-acid modified palladium surfaces. This finding highlights its potential application in chiral catalysis. [, ]
Q5: Are there any studies involving enzymes and (R)-Glycidol?
A5: Yes, researchers have explored the use of lipases for the kinetic resolution of (R)-Glycidol via enantioselective transesterification with vinyl butyrate, achieving high enantiomeric purity. [, ]
Q6: How do structural modifications of (R)-Glycidol influence biological activity?
A6: Studies using (R)-Glycidol derivatives, such as phosphorothioate analogs of Glycol Nucleic Acids (GNAs), reveal that the stereochemistry at the phosphorus center significantly impacts the thermodynamic stability of duplexes formed. [, ]
Q7: Are there any studies examining the cytotoxicity of (R)-Glycidol?
A7: Yes, research shows that (R)-Glycidol exhibits selective cytotoxicity towards cancer cells (HCT 116) compared to normal cells (Vero). This difference in cytotoxicity suggests a potential avenue for anticancer drug development. []
Q8: What are some notable natural products synthesized using (R)-Glycidol as a starting material?
A8: (R)-Glycidol has served as a key building block in the total synthesis of various natural products, including:
- (-)-Microcarpalide and (+)-Lethaloxin []
- Methyl 11(S)-jalapinolate []
- Providencin []
- (+)-Cryptocaryol A []
- Altohyrtin C (Spongistatin 2) []
- (+)-Goniodenin []
- Okadaic acid []
- Testudinariols A and B []
- (-)-A26771B []
- (+)-Monanchorin and Clavaminol A, C, and H []
- Protectin DX/PDX []
- (+)-Leukotriene B4 methyl ester []
Q9: What are some pharmaceutical applications of (R)-Glycidol?
A9: (R)-Glycidol has been used in the synthesis of:
- Cidofovir, a broad-spectrum antiviral drug [, ]
- Pretomanid, an antituberculosis agent []
- L-α-glyceryl phosphoryl choline, a treatment for brain dysfunction [, , ]
- Befunolol hydrochloride, a beta-blocker used to treat glaucoma []
Q10: Have computational methods been employed to study (R)-Glycidol?
A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the enantiospecific interaction between (R)-Glycidol and bitartrate species on palladium surfaces. []
Q11: What are the safety concerns associated with (R)-Glycidol?
A11: While (R)-Glycidol is a valuable chiral building block, it is classified as a probable carcinogen (Group 2A) by the World Health Organization (WHO). This classification necessitates careful handling and appropriate safety measures during its use. []
Q12: Are there studies on the environmental impact of (R)-Glycidol?
A12: While specific information on the environmental impact of (R)-Glycidol is limited in the provided papers, researchers should prioritize sustainable synthetic practices and responsible waste management when working with this compound.
Q13: What analytical techniques are used to quantify (R)-Glycidol?
A13: Researchers rely on various analytical methods for the characterization and quantification of (R)-Glycidol and its derivatives. These methods include high-performance liquid chromatography (HPLC) and techniques like 1H NMR and 13C NMR spectroscopy. [, , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)

![N,N'-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide](/img/structure/B45854.png)


![3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxybenzenesulfonic Acid](/img/structure/B45859.png)

